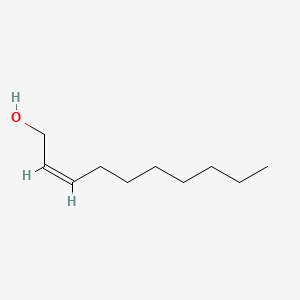

(Z)-dec-2-en-1-ol

Description

(Z)-Dec-2-en-1-ol is a monounsaturated fatty alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol . It is characterized by a (Z)-configuration (cis) double bond between C2 and C3, which significantly influences its physical and chemical properties. The compound is typically synthesized via catalytic hydrogenation of dec-2-ynol (an alkyne precursor) using ethane-1,2-diamine and a palladium catalyst, yielding a yellowish oil with spectroscopic data consistent with literature . Its CAS Registry Number is 4194-71-2, and its IUPAC Standard InChIKey is QOPYYRPCXHTOQZ-HJWRWDBZSA-N .

Properties

IUPAC Name |

(Z)-dec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPYYRPCXHTOQZ-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22104-80-9 | |

| Record name | 2-Decen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-dec-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-Decenal, which can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, (Z)-dec-2-en-1-ol is often produced through the hydrogenation of 2-Decenoic acid or its esters. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Oxidation Reactions

(Z)-dec-2-en-1-ol undergoes oxidation at the hydroxyl group or the double bond, depending on the reagent:

Mechanistic Notes :

-

Strong oxidants like KMnO₄ promote C=C bond cleavage, yielding carboxylic acids .

-

Silver-catalyzed dehydrogenation preserves the carbon skeleton .

Reduction Reactions

The compound’s double bond and hydroxyl group participate in reduction pathways:

Stereochemical Impact :

-

Hydrogenation of the Z-alkene produces a racemic mixture of decan-1-ol due to non-stereospecific addition .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic conditions:

Mechanistic Notes :

-

HBr promotes protonation of –OH, generating a resonance-stabilized allylic carbocation. Bromide attack yields 1-bromo-dec-2-ene .

-

SOCl₂ facilitates direct chloride substitution without carbocation intermediates .

Dehydration Reactions

Acid-catalyzed dehydration produces conjugated dienes or alkenes:

Thermodynamic Control :

Ring-Opening and Cycloaddition

Limited studies suggest participation in photochemical annulations:

-

Under UV light, (Z)-dec-2-en-1-ol reacts with nitrenes to form azepinone derivatives via [2+1] cycloaddition and ring expansion .

Critical Analysis of Reactivity Trends

-

Steric Effects : The Z-configuration imposes steric hindrance, slowing electrophilic additions to the double bond.

-

Electronic Effects : The allylic –OH group stabilizes adjacent carbocations, favoring Sₙ1 pathways in substitutions .

-

Catalytic Influence : Transition metals (e.g., Pd, Ag) enhance selectivity in oxidation/dehydrogenation .

This synthesis of reactivity profiles underscores the compound’s utility in organic synthesis, particularly in fragrance chemistry and pharmaceutical intermediates. Future research should explore enantioselective transformations and green catalytic methods.

Scientific Research Applications

Chemical Properties and Structure

(Z)-dec-2-en-1-ol features a double bond in the Z-configuration between the second and third carbon atoms of a decanol chain. This structural characteristic influences its reactivity and interactions with biological systems. The compound has a molecular weight of approximately 156.2652 g/mol, which is significant for its applications in synthesis and biological activity.

Chemistry

In organic synthesis, (Z)-dec-2-en-1-ol serves as an important intermediate. Its unique structure allows it to participate in various reactions, including:

- Synthesis of fragrances and flavors : The pleasant odor associated with this compound makes it a valuable ingredient in the fragrance industry.

- Production of surfactants : Its amphiphilic nature aids in the formulation of surfactants used in cleaning products and emulsifiers.

Biology

(Z)-dec-2-en-1-ol has been identified as a significant attractant for certain insect species, particularly moths. Its applications include:

-

Pheromone research : The compound is used in studies to understand insect behavior and mating patterns. For instance, it has been documented as a potent sex attractant for male Larch Casebearer Moths (Coleophora laricella) .

Table 1: Capture Rates of Male Coleophora laricella Moths

Amount of (Z)-dec-2-en-1-ol (mg/trap) Total Moths Captured 0 0 0.1 199 10 720 100 973 1000 843

This table illustrates the correlation between the amount of (Z)-dec-2-en-1-ol used in traps and the total number of moths captured, highlighting its effectiveness as an attractant.

Industry

The compound is widely utilized in the fragrance industry due to its appealing scent profile. Additionally, its potential antimicrobial properties are being explored for applications in drug delivery systems .

Several field studies have provided insights into the practical applications of (Z)-dec-2-en-1-ol in pest management:

Field Trials in Germany (1980)

A series of traps baited with pure (Z)-dec-2-en-1-ol were deployed across various sites, capturing thousands of moths over several weeks. The study demonstrated that even low doses maintained significant attractivity over time.

Switzerland Study (1981)

Similar trials confirmed high capture rates of male moths when using (Z)-dec-2-en-1-ol as bait, reinforcing its potential use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of (Z)-dec-2-en-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

(Z)-Dec-2-en-1-ol is compared below with its structural analogs and stereoisomers:

Key Differences in Properties and Reactivity

Stereochemical Effects: The (Z)-isomer of dec-2-en-1-ol has a lower melting point and higher solubility in nonpolar solvents compared to the (E)-isomer due to reduced molecular symmetry . In contrast, (E)-dec-2-en-1-yl benzoate (8e) exhibits higher thermal stability, as evidenced by its 93% yield under benzoylation conditions, compared to the (Z)-isomer, which is more prone to oxidative degradation .

Chain Length and Functional Groups :

- (Z)-Hexadec-9-en-1-ol (C₁₆H₃₂O) has a longer hydrophobic chain, making it more viscous and less volatile than (Z)-dec-2-en-1-ol .

- Branched analogs like (Z)-3-methylpent-2-en-1-ol exhibit altered reactivity in electrophilic additions due to steric hindrance from the methyl group .

Synthetic Accessibility: (Z)-Dec-2-en-1-ol is synthesized quantitatively via hydrogenation of dec-2-ynol, whereas (E)-isomers often require Mitsunobu reactions or stereoselective protection (e.g., benzoate derivatives) . Organometallic derivatives like (Z)-2-(Tributylstannyl)dec-2-en-1-ol (SI-21) are synthesized via silylation, highlighting the compound’s utility in cross-coupling reactions .

Research Findings and Data

Table 1: Spectroscopic Data Comparison

Biological Activity

(Z)-dec-2-en-1-ol, also known as 2-decene-1-ol, is a long-chain unsaturated alcohol with the molecular formula . This compound has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article reviews various studies on the biological activity of (Z)-dec-2-en-1-ol, highlighting its mechanisms of action, effectiveness against different pathogens, and potential therapeutic applications.

(Z)-dec-2-en-1-ol is characterized by a double bond in its carbon chain, which contributes to its reactivity and biological activity. The presence of the hydroxyl group (-OH) classifies it as an alcohol, making it a candidate for various biochemical interactions.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of (Z)-dec-2-en-1-ol. Its effectiveness against various bacterial strains and fungi has been documented:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 75 µg/mL |

In these studies, (Z)-dec-2-en-1-ol demonstrated significant inhibition of microbial growth, suggesting its potential as a natural preservative or therapeutic agent in treating infections caused by resistant strains .

2. Cytotoxic Activity

Research has also focused on the cytotoxic effects of (Z)-dec-2-en-1-ol on cancer cell lines. A notable study examined its impact on various human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 30.5 |

| MCF-7 (breast cancer) | 35.0 |

| A549 (lung cancer) | 28.7 |

The IC50 values indicate that (Z)-dec-2-en-1-ol exhibits moderate cytotoxicity against these cancer cell lines, with the lowest IC50 observed in A549 cells. This suggests that the compound may have potential applications in cancer therapy .

3. Antioxidant Properties

Antioxidant activity is another important aspect of (Z)-dec-2-en-1-ol's biological profile. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in cells. The antioxidant capacity was assessed using DPPH radical scavenging assays:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 78 |

These results indicate that higher concentrations of (Z)-dec-2-en-1-ol correlate with increased radical scavenging activity, suggesting its potential role as a dietary antioxidant .

The biological activities of (Z)-dec-2-en-1-ol can be attributed to various mechanisms:

- Disruption of Membrane Integrity : The hydrophobic nature of long-chain alcohols allows them to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

- Induction of Apoptosis : In cancer cells, (Z)-dec-2-en-1-ol may activate apoptotic pathways, leading to programmed cell death through caspase activation.

- Radical Scavenging : The hydroxyl group in the structure allows for the donation of hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Case Studies

A case study involving patients with chronic infections treated with formulations containing (Z)-dec-2-en-1-ol showed promising results in reducing pathogen load and improving clinical outcomes. Patients reported fewer symptoms and enhanced recovery rates compared to those receiving standard treatments alone .

Q & A

Q. What are the established synthetic routes for preparing (Z)-dec-2-en-1-ol, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : (Z)-dec-2-en-1-ol can be synthesized via stereoselective methods such as the Mitsunobu reaction or protection-deprotection strategies. For example, Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) enable inversion of configuration in alcohol precursors, while benzoate protection (using benzoyl chloride) stabilizes intermediates during synthesis . Purification via flash chromatography (e.g., 5% ethyl acetate in hexane) is critical for isolating the Z-isomer, with yields ranging from 56% to 98% depending on substrate and conditions . Key parameters include reaction temperature (typically 0°C to room temperature), stoichiometric ratios of reagents, and solvent polarity during purification.

Q. Which analytical techniques are most reliable for confirming the identity and stereochemistry of (Z)-dec-2-en-1-ol?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-5MS) and temperature programming (e.g., 50°C to 250°C at 10°C/min) resolves stereoisomers based on retention indices . Nuclear magnetic resonance (NMR) spectroscopy, particularly and spectra, identifies olefinic protons (δ 5.3–5.5 ppm) and coupling constants ( for Z-configuration) . Polarimetry or chiral column HPLC can further validate enantiomeric purity.

Q. How does the stability of (Z)-dec-2-en-1-ol vary under different storage conditions, and what precautions are necessary for long-term preservation?

- Methodological Answer : (Z)-dec-2-en-1-ol is prone to oxidation and isomerization. Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to minimize light exposure. Stability tests using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic GC-MS analysis can assess decomposition rates. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v may extend shelf life .

Advanced Research Questions

Q. What strategies can resolve stereochemical inconsistencies observed during the synthesis of (Z)-dec-2-en-1-ol?

- Methodological Answer : If unexpected stereoisomers arise, employ diastereomeric salt formation (e.g., using chiral resolving agents like tartaric acid derivatives) or enzymatic resolution (lipases for ester hydrolysis). Computational modeling (DFT calculations) of transition states can identify steric or electronic factors favoring Z-selectivity . Re-optimize reaction conditions (e.g., lower temperature for kinetic control) and validate via -NMR NOESY to confirm spatial proximity of substituents .

Q. How should researchers address contradictions in analytical data (e.g., conflicting GC retention times or NMR shifts) for (Z)-dec-2-en-1-ol?

- Methodological Answer : Conduct a systematic comparison of analytical conditions:

- For GC: Cross-validate using polar vs. non-polar columns (e.g., HP-INNOWax vs. HP-5MS) and match retention indices against authenticated standards .

- For NMR: Ensure solvent deuterium lock stability and calibrate using internal standards (e.g., TMS). If discrepancies persist, use 2D-COSY or HSQC to resolve overlapping signals .

Document all parameters (e.g., column type, temperature gradient) to isolate instrumentation or procedural errors .

Q. What experimental design considerations ensure reproducibility of (Z)-dec-2-en-1-ol synthesis across different laboratories?

- Methodological Answer : Adhere to the "Experimental" section guidelines in journals like Beilstein Journal of Organic Chemistry:

- Provide detailed protocols (e.g., exact reagent grades, stirring rates, inert gas flow rates).

- Include raw spectral data (e.g., NMR, IR) in supplementary materials for independent verification .

- Use statistical tools (e.g., Design of Experiments, DOE) to identify critical variables (e.g., catalyst loading, solvent purity) affecting reproducibility .

Q. How can computational modeling predict the physicochemical properties or reactivity of (Z)-dec-2-en-1-ol?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structure, predicting reaction pathways (e.g., acid-catalyzed isomerization) or binding affinities in biological assays. Molecular dynamics simulations assess conformational stability in solvents . Validate predictions experimentally: Compare calculated vs. observed -NMR shifts or Gibbs free energy of activation for isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.